2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine
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Overview
Description
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a butoxy group at the 2-position, a tolylsulfanyl group at the 6-position, and an amine group at the 4-position, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization One common method starts with the preparation of the pyrimidine ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce by-product formation . The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the butoxy position.
Scientific Research Applications
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with potential therapeutic applications.
Uniqueness
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of butoxy, tolylsulfanyl, and amine groups makes it a versatile compound for various applications, setting it apart from other pyrimidine derivatives.
Properties
CAS No. |
284681-85-2 |
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Molecular Formula |
C15H19N3OS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-butan-2-yloxy-6-(3-methylphenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-4-11(3)19-15-17-13(16)9-14(18-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |
InChI Key |
SHCRRKBMJQUNLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=CC(=N1)SC2=CC=CC(=C2)C)N |
Origin of Product |
United States |
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